molecular formula C16H16N2 B2803522 1-Benzyl-2-ethylbenzimidazole CAS No. 23982-79-8

1-Benzyl-2-ethylbenzimidazole

Cat. No.: B2803522
CAS No.: 23982-79-8
M. Wt: 236.318
InChI Key: LVNNTEZMSPEGHU-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethylbenzimidazole is a chemical compound known for its diverse applications in scientific research. It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that have significant importance in medicinal chemistry due to their stability and biological activity. This compound is utilized as a catalyst, an intermediate in organic synthesis, and a potential drug candidate.

Biochemical Analysis

Biochemical Properties

Benzimidazoles, including 1-Benzyl-2-ethylbenzimidazole, are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties . The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

Cellular Effects

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Benzimidazoles are known to interact with biopolymers of the living system due to their structural similarity to naturally occurring nucleotides . This allows them to exert various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are not available. Benzimidazoles have been used in various dosages in animal models to study their pharmacological effects .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Benzimidazoles are known to interact with various enzymes and cofactors due to their structural similarity to naturally occurring nucleotides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Benzimidazoles are known to interact with various transporters and binding proteins due to their structural similarity to naturally occurring nucleotides .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Benzimidazoles are known to interact with various cellular compartments due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

The synthesis of 1-Benzyl-2-ethylbenzimidazole can be achieved through various methods. One common approach involves the reaction of 1,2-diaminobenzene with benzyl chloride and ethyl iodide under specific conditions. The reaction typically requires a catalyst such as 4 N HCl and is conducted at elevated temperatures . Another method involves the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 redox-mediated oxidation of the Schiff intermediate derived from aromatic 1,2-phenylenediamines and aromatic aldehydes .

Chemical Reactions Analysis

1-Benzyl-2-ethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced benzimidazole derivatives.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted benzimidazole derivatives

Scientific Research Applications

1-Benzyl-2-ethylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cyclization and condensation reactions.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: It is explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.

Comparison with Similar Compounds

1-Benzyl-2-ethylbenzimidazole can be compared with other benzimidazole derivatives such as:

    1-Octyl-2-(octylthio)-1H-benzimidazole: Known for its use as a corrosion inhibitor.

    2,5-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.

    2-Aminobenzimidazole: Used in acid/base catalysis and as an antimicrobial agent.

Each of these compounds has unique properties and applications, highlighting the versatility of benzimidazole derivatives in various fields.

Properties

IUPAC Name

1-benzyl-2-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-2-16-17-14-10-6-7-11-15(14)18(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNNTEZMSPEGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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